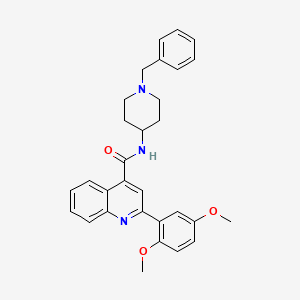
2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid
Descripción general
Descripción
2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid, also known as CHPQ, is a novel quinoline derivative that has been extensively studied for its potential therapeutic applications. This compound exhibits a unique chemical structure that makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid is not fully understood, but it is believed to involve the modulation of several signaling pathways. 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cell proliferation. 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in lipid metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid can reduce inflammation and protect against neuronal damage. 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of new drugs. However, one limitation of using 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid. One area of research could focus on the development of new drugs based on the chemical structure of 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid. Another area of research could focus on the optimization of the synthesis method for 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid to improve its solubility and pharmacokinetic properties. Additionally, further research could be conducted to elucidate the mechanism of action of 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid and its potential therapeutic applications in other areas, such as cardiovascular disease and metabolic disorders.
Aplicaciones Científicas De Investigación
2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Inflammation research has shown that 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has been shown to protect against neuronal damage and improve cognitive function.
Propiedades
IUPAC Name |
2-(4-cyclohexylphenyl)-3,6-dimethylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2/c1-15-8-13-21-20(14-15)22(24(26)27)16(2)23(25-21)19-11-9-18(10-12-19)17-6-4-3-5-7-17/h8-14,17H,3-7H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJLFQKYSFUOAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=CC=C(C=C3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclohexylphenyl)-3,6-dimethylquinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-bromo-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4266015.png)
![N,N'-[1,3-cyclohexanediylbis(methylene)]bis(5-ethyl-3-thiophenecarboxamide)](/img/structure/B4266028.png)

![6-bromo-2-(4-methoxyphenyl)-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B4266041.png)
![1-{[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266045.png)
![3-methyl-1-{[2-(4-propoxyphenyl)-4-quinolinyl]carbonyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266051.png)
![ethyl 4-ethyl-5-methyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate](/img/structure/B4266055.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4266057.png)
![N-[4-(4-sec-butylphenyl)-3-cyano-5-methyl-2-thienyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B4266061.png)
![propyl 2-[(2,3-dichlorobenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4266069.png)
![2,3-dichloro-N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]benzamide](/img/structure/B4266078.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B4266085.png)